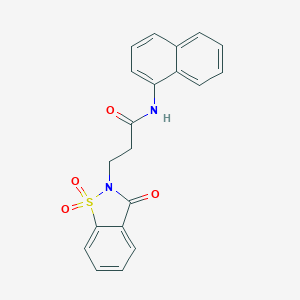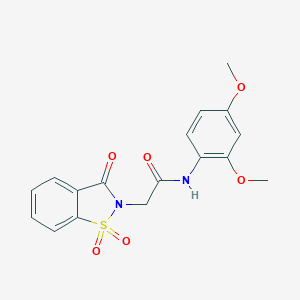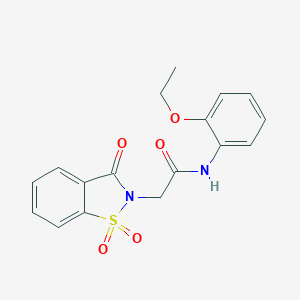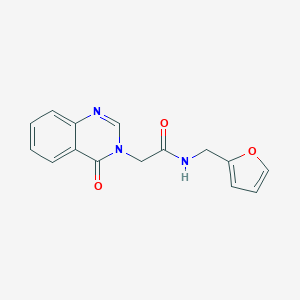
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as BRD7880, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which plays a crucial role in various cellular signaling pathways. In
Mécanisme D'action
BRD7880 selectively inhibits the protein tyrosine phosphatase SHP-2, which plays a crucial role in various cellular signaling pathways. SHP-2 is involved in the regulation of cell growth, differentiation, and survival, as well as the modulation of immune response and inflammation. By blocking the activity of SHP-2, BRD7880 disrupts the signaling pathways that are essential for the growth and survival of cancer cells, as well as the modulation of immune response and inflammation.
Biochemical and Physiological Effects:
BRD7880 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of immune response and inflammation, and potential use in the treatment of metabolic diseases. It has also been found to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BRD7880 in lab experiments is its high selectivity for SHP-2, which reduces the risk of off-target effects. Moreover, it has been shown to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using BRD7880 in lab experiments is its relatively low solubility, which may affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for the study of BRD7880. One potential direction is the development of more potent and selective inhibitors of SHP-2, which may have improved efficacy and reduced toxicity. Another direction is the evaluation of the therapeutic potential of BRD7880 in various diseases, including cancer, autoimmune disorders, and metabolic diseases. Moreover, the identification of biomarkers that can predict the response to BRD7880 treatment may help to identify patients who are most likely to benefit from this therapy. Finally, the combination of BRD7880 with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of BRD7880 involves a multi-step process that includes the reaction of 3-bromophenylboronic acid with 1,1-dioxido-3-oxo-1,2-benzisothiazole-2(3H)-carboxylic acid, followed by the coupling of the resulting intermediate with 3-(dimethylamino)propionyl chloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
BRD7880 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of various oncogenic signaling pathways. In addition, BRD7880 has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of autoimmune disorders. Moreover, it has also been studied for its potential use in the treatment of metabolic diseases, such as obesity and diabetes.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMJKZXVHCBADZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)







![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)
